molecular formula C12H9F3N4O2 B12582462 [(4-Nitropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-79-0

[(4-Nitropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12582462
CAS No.: 647839-79-0
M. Wt: 298.22 g/mol
InChI Key: DXNPLBKXNNVTRB-UHFFFAOYSA-N
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Description

(4-Nitropyridin-2-yl)methylpropanedinitrile is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitropyridin-2-yl)methylpropanedinitrile typically involves the reaction of 4-nitropyridine with appropriate reagents to introduce the trifluoropropyl and propanedinitrile groups. One common method involves the malonation of 4-methoxy-3-nitropyridine with sodium diethyl malonate . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4-Nitropyridin-2-yl)methylpropanedinitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(4-Nitropyridin-2-yl)methylpropanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Nitropyridin-2-yl)methylpropanedinitrile involves its interaction with molecular targets through its nitro and trifluoropropyl groups. These groups can participate in various chemical reactions, such as electron transfer and hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Properties

CAS No.

647839-79-0

Molecular Formula

C12H9F3N4O2

Molecular Weight

298.22 g/mol

IUPAC Name

2-[(4-nitropyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C12H9F3N4O2/c13-12(14,15)3-2-11(7-16,8-17)6-9-5-10(19(20)21)1-4-18-9/h1,4-5H,2-3,6H2

InChI Key

DXNPLBKXNNVTRB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])CC(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

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